Cas no 1804358-89-1 (6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine)

6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine is a specialized pyridine derivative featuring a trifluoromethoxy group, a nitro substituent, and an aminomethyl functional group. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which may enhance binding affinity or reactivity in target applications. The presence of electron-withdrawing (nitro, trifluoromethoxy) and electron-donating (methoxy) groups, along with the reactive aminomethyl moiety, makes it a versatile intermediate for further functionalization. Its trifluoromethoxy group may improve metabolic stability and lipophilicity, while the nitro group offers potential for reduction or nucleophilic substitution reactions. Suitable for use in medicinal chemistry and material science applications.
6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine structure
1804358-89-1 structure
Product name:6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine
CAS No:1804358-89-1
MF:C8H8F3N3O4
Molecular Weight:267.16203212738
CID:4839052

6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine
    • インチ: 1S/C8H8F3N3O4/c1-17-7-6(14(15)16)5(18-8(9,10)11)2-4(3-12)13-7/h2H,3,12H2,1H3
    • InChIKey: SPPMHAKERVRZRQ-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC(CN)=NC(=C1[N+](=O)[O-])OC)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 9
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 296
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 103

6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029087216-1g
6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine
1804358-89-1 97%
1g
$1,475.10 2022-04-02

6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine 関連文献

6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridineに関する追加情報

6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine: A Comprehensive Overview

The compound 6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine (CAS No. 1804358-89-1) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups: an aminomethyl group at position 6, a methoxy group at position 2, a nitro group at position 3, and a trifluoromethoxy group at position 4. These substituents confer the molecule with distinctive chemical properties and reactivity, making it a valuable compound for research and development.

Recent studies have highlighted the importance of 6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine in the field of medicinal chemistry. Its structure allows for the exploration of various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. For instance, researchers have investigated its potential as a lead compound for developing novel therapeutic agents targeting chronic inflammatory diseases. The presence of the nitro group and trifluoromethoxy substituent contributes to its high reactivity and selectivity in biological systems.

In addition to its pharmacological applications, 6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine has shown promise in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, paving the way for its scalable production and integration into cutting-edge technologies.

The synthesis of 6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine involves a series of well-established organic reactions, including nucleophilic substitution, oxidation, and coupling reactions. The strategic placement of substituents on the pyridine ring is critical to achieving the desired chemical properties. Researchers have optimized reaction conditions to ensure high yields and purity, which are essential for both academic studies and industrial applications.

From an environmental perspective, understanding the behavior of 6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine in various ecosystems is crucial. Studies have been conducted to assess its biodegradability and potential impact on aquatic life. These investigations are vital for ensuring the sustainable use of this compound in industrial processes and minimizing its environmental footprint.

In conclusion, 6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine (CAS No. 1804358-89-1) stands as a testament to the ingenuity of modern chemistry. Its versatile structure and diverse applications continue to attract the attention of researchers across multiple disciplines. As ongoing studies unravel new facets of its potential, this compound is poised to make significant contributions to both scientific research and technological innovation.

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